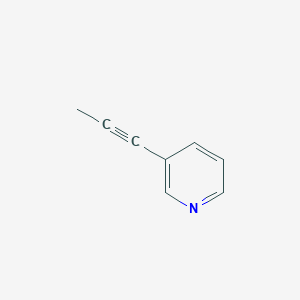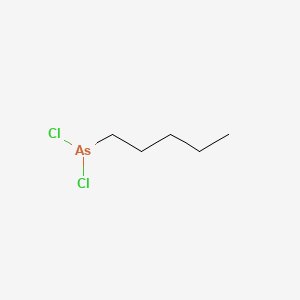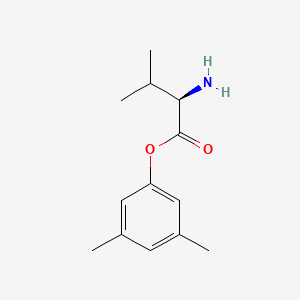
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is a chemical compound with the molecular formula C19H13AsBr2O. It is known for its unique structure, which includes both arsenic and bromine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone typically involves the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromoarsanylphenyl)-(4-phenylphenyl)methanone
- (4-Chloroarsanylphenyl)-(4-phenylphenyl)methanone
- (4-Iodoarsanylphenyl)-(4-phenylphenyl)methanone
Uniqueness
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is unique due to the presence of both bromine and arsenic atoms in its structure. This combination imparts distinctive chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
6307-56-8 |
|---|---|
Formule moléculaire |
C19H13AsBr2O |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
(4-dibromoarsanylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13AsBr2O/c21-20(22)18-12-10-17(11-13-18)19(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Clé InChI |
KQZDDBZFYMDYBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)


![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)



![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
